Lipophilicity Control: Lower XLogP3 (1.4) Confers Superior Ligand Efficiency Potential vs. Cbz Analog and Regioisomers
The target compound exhibits a computed XLogP3-AA of 1.4 [1]. The direct Cbz-protected analog (CAS 1160247-00-6) has XLogP3 = 1.9 (+0.5 log units higher) [2]. The 2-oxa regioisomer (CAS 1160246-98-9) has XLogP3 = 1.7 (+0.3) [3], and the 8-Boc-1,8-diazaspiro[4.6]undecane (CAS 1403767-18-9) has XLogP3 = 1.9 (+0.5) [4]. In medicinal chemistry optimization, each 1-unit increase in logP is associated with a roughly 5-fold increased probability of hERG inhibition and promiscuous off-target binding, making the target compound's lower XLogP3 a meaningful starting point for lead development.
| Evidence Dimension | Lipophilicity (XLogP3-AA computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem CID 72208123) |
| Comparator Or Baseline | Cbz analog: XLogP3 = 1.9; 2-oxa regioisomer: XLogP3 = 1.7; 8-Boc-1,8-diazaspiro: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = –0.3 to –0.5 vs. comparators; ~2- to 3-fold lower predicted octanol/water partitioning |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); n-octanol/water partition coefficient prediction |
Why This Matters
Lower lipophilicity reduces risk of hERG liability, phospholipidosis, and promiscuous binding in early lead optimization, enabling more efficient SAR exploration.
- [1] PubChem CID 72208123: XLogP3-AA = 1.4. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 71305411: XLogP3-AA = 1.9. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem CID 71305544: XLogP3-AA = 1.7. National Center for Biotechnology Information, 2026. View Source
- [4] PubChem CID 72207958: XLogP3-AA = 1.9. National Center for Biotechnology Information, 2026. View Source
